![molecular formula C15H16N4O2 B3837336 4-(dimethylamino)benzaldehyde (2-nitrophenyl)hydrazone](/img/structure/B3837336.png)
4-(dimethylamino)benzaldehyde (2-nitrophenyl)hydrazone
Overview
Description
4-(Dimethylamino)benzaldehyde is an organic compound that contains amine and aldehyde moieties . It is typically used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .
Molecular Structure Analysis
The molecular formula of 4-(dimethylamino)benzaldehyde is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
4-(Dimethylamino)benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines .
Physical And Chemical Properties Analysis
4-(Dimethylamino)benzaldehyde is a yellow-white powder . It has a melting point of 74 °C (165 °F; 347 K) and a boiling point of 176 to 177 °C (349 to 351 °F; 449 to 450 K) . Its solubility in water is 0.3 g/L .
Mechanism of Action
Safety and Hazards
4-(Dimethylamino)benzaldehyde is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment . A sudden release of statically charged materials from storage or process equipment, particularly at elevated temperatures and/or pressure, may result in ignition especially in the absence of an apparent ignition source .
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-18(2)13-9-7-12(8-10-13)11-16-17-14-5-3-4-6-15(14)19(20)21/h3-11,17H,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGASMGRSIBEA-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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